12-Phenyl-12h-benzo[b]phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H15NS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
12-phenylbenzo[b]phenothiazine |
InChI |
InChI=1S/C22H15NS/c1-2-10-18(11-3-1)23-19-12-6-7-13-21(19)24-22-15-17-9-5-4-8-16(17)14-20(22)23/h1-15H |
InChI Key |
NRUUFDHIFMNKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC5=CC=CC=C5C=C42 |
Origin of Product |
United States |
Contextualization Within the Phenothiazine Class for Functional Materials Research
12-Phenyl-12H-benzo[b]phenothiazine belongs to the phenothiazine (B1677639) (PTZ) class of compounds, which are noted for their electron-rich tricyclic structure. nih.govmdpi.com Phenothiazines are characterized by a central thiazine (B8601807) ring flanked by two benzene (B151609) rings, a structure that imparts significant bioactivity and has a rich history in medicinal chemistry. mdpi.comwikipedia.org Beyond their pharmaceutical applications, the reversible oxidative properties of phenothiazines make them highly attractive for materials science. mdpi.com This characteristic allows them to form stable radical cations, rendering them valuable as spectroscopic probes in studies of photoinduced electron transfer. mdpi.com
In the realm of functional materials, phenothiazine and its derivatives are particularly recognized for their role as organic photocatalysts. researchgate.netsigmaaldrich.com They facilitate a variety of chemical transformations by activating molecular oxygen under light irradiation. researchgate.net The core phenothiazine structure, however, is transparent under visible light, which can limit its photocatalytic efficiency to reactions driven by higher-energy UV light. researchgate.net This has spurred research into modifying the basic phenothiazine scaffold to enhance its light-absorbing properties.
Significance of Extended π Conjugation Systems in Organic Donor Molecules
A primary strategy to enhance the functionality of organic molecules like phenothiazines is the extension of their π-conjugation system. An extended π-conjugated system refers to a molecular structure with a series of alternating double and single bonds, often across multiple rings, which allows for the delocalization of π-electrons over a larger area. nih.gov This delocalization has profound effects on the molecule's electronic and optical properties. nih.gov
Increasing the conjugation length in phenothiazines leads to several beneficial outcomes for functional materials:
Red-Shifted Light Absorption : Extending the π-system shifts the molecule's light absorption from the ultraviolet to the visible region of the electromagnetic spectrum. rsc.org This is accompanied by a significant increase in the molar extinction coefficient, meaning the molecule can absorb light more efficiently. rsc.org This property is crucial for developing photocatalysts that can be driven by abundant and less-damaging visible light. researchgate.netrsc.org
Enhanced Redox Properties : The extension of conjugation can tune the electronic properties, and many extended phenothiazines exhibit reversible redox behavior, allowing them to be oxidized to form stable radical cation species. rsc.org
Improved Catalytic Performance : The combination of stronger visible light absorption and tailored electronic properties often results in superior catalytic performance compared to the parent phenothiazine (B1677639). rsc.org For instance, the anion of benzo[b]phenothiazine, upon excitation with visible light, becomes a "super reductant" with extreme reducing power. nih.gov
Overview of Research Trajectories for 12 Phenyl 12h Benzo B Phenothiazine
Synthetic Pathways to the 12H-Benzo[b]phenothiazine Core Chromophore
The synthesis of the foundational 12H-benzo[b]phenothiazine structure is a critical first step, which can be achieved through several key pathways. These methods primarily focus on the formation of the central thiazine (B8601807) ring fused to both a benzene and a naphthalene moiety.
Condensation Reactions for Benzo[b]phenothiazine Formation
Condensation reactions are a primary method for constructing the benzo[b]phenothiazine core. One effective approach involves the reaction between 2-aminobenzenethiol and a naphthalene derivative. Specifically, the condensation of 2-aminobenzenethiol with naphthalene-2,3-diol under reflux conditions in a high-boiling solvent like 1,2,4-trichlorobenzene yields the 12H-benzo[b]phenothiazine skeleton benchchem.com.
Another established, though more general, method for phenothiazine (B1677639) synthesis is the high-temperature cyclization of diarylamine precursors with elemental sulfur benchchem.com. For the benzo[b]phenothiazine core, this would involve a derivative of N-phenyl-2-naphthylamine. These reactions are typically conducted at high temperatures, often between 180–220°C, and may be catalyzed by iodine to facilitate the incorporation of sulfur benchchem.com.
A more recent approach to related dinitrophenothiazine systems involves the reaction of 2-aminothiophenol with a highly activated benzene derivative, such as 1,2-difluoro-4,5-dinitrobenzene acs.org. This type of reaction, driven by nucleophilic aromatic substitution, results in a phenothiazine core bearing functional groups that can be valuable for further modification acs.org. While this example yields a substituted phenothiazine, the underlying condensation strategy is applicable to the formation of fused ring systems.
Strategies for N-Arylation at the 12-Position with Phenyl Substituents
Once the 12H-benzo[b]phenothiazine core is obtained, the introduction of a phenyl group at the nitrogen atom (the 12-position) is accomplished through N-arylation reactions. This transformation is key to accessing the target compound, this compound.
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination has become a powerful and widely adopted method for the formation of carbon-nitrogen bonds, particularly for the N-arylation of amines and related heterocyclic compounds. This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides or triflates with amines. In the context of synthesizing this compound, the reaction would involve the coupling of 12H-benzo[b]phenothiazine with an activated phenyl derivative, such as bromobenzene or iodobenzene.
Studies on the N-arylation of the parent phenothiazine have demonstrated the utility of this method. For instance, phenothiazine has been successfully coupled with sterically demanding partners like bromo anthracenes and perylene using Buchwald-Hartwig conditions nih.gov. Similarly, derivatives such as 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline have been synthesized via palladium-catalyzed Buchwald-Hartwig C-N coupling researchgate.net. These examples underscore the robustness of the methodology for attaching large aryl groups to the phenothiazine nitrogen. The synthesis of this compound would follow a similar protocol, as outlined in the table below.
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Phenothiazine Scaffolds
| Component | Example Reagent/Catalyst | Role | Reference |
|---|---|---|---|
| Phenothiazine Core | 12H-Benzo[b]phenothiazine | Substrate | nih.gov |
| Aryl Halide | Bromobenzene / Iodobenzene | Phenyl Source | nih.govresearchgate.net |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst | nih.govresearchgate.net |
| Ligand | BINAP, XPhos, SPhos | Stabilizes Catalyst | nih.govresearchgate.net |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activator | nih.govresearchgate.net |
| Solvent | Toluene, Dioxane | Reaction Medium | nih.govresearchgate.net |
Derivatization Strategies for Functional Tuning
The properties of this compound can be finely tuned by introducing various functional groups onto its tetracyclic framework. These modifications can influence its electronic, photophysical, and biological characteristics.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the benzo[b]phenothiazine system can be modulated by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO₂) or sulfonyl (-SO₂R) groups, can significantly lower the energy levels of the molecular orbitals rsc.orgnih.gov. For example, the synthesis of 2,3-dinitrophenothiazine is achieved through the condensation of 2-aminothiophenol with 1,2-difluoro-4,5-dinitrobenzene acs.org. The resulting dinitro compound has altered electronic properties, and one of the nitro groups can be selectively displaced by a nucleophile like butylamine to create further derivatives acs.org. Oxidation of the central sulfur atom to form a sulfoxide (S=O) or a sulfone (SO₂) also acts as a powerful electron-withdrawing modification, which can reduce the electron density on the phenothiazine core and impact its photophysical properties nih.gov.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like alkyl or alkoxy groups can raise the energy of the frontier molecular orbitals. A study on the anticancer activity of benzo[a]phenothiazines suggested that the presence of a methyl group could be correlated with biological efficacy, highlighting the influence of such substituents nih.gov. These groups are typically introduced by using substituted starting materials during the initial synthesis of the core structure.
Table 2: Examples of Functional Group Introduction on Phenothiazine Cores
| Functional Group Type | Example Group | Method of Introduction | Reference |
|---|---|---|---|
| Electron-Withdrawing | Nitro (-NO₂) | Condensation with dinitro-activated precursors | acs.org |
| Electron-Withdrawing | Sulfoxide (S=O) | Oxidation of the core's sulfur atom | nih.gov |
| Electron-Withdrawing | N-Phosphoryl | Reaction with a phosphorylating agent | nih.gov |
| Electron-Donating | Methyl (-CH₃) | Use of substituted precursors in synthesis | nih.gov |
| Nucleophilic | Butylamino (-NHBu) | Nucleophilic substitution of a nitro group | acs.org |
Core Modification via Aromatic Group Alteration for Conjugation Extension
Beyond simple substitution, the fundamental structure of the benzo[b]phenothiazine core can be altered to extend its π-conjugated system, which drastically changes its optical and electronic properties.
One powerful strategy is ring fusion , where additional aromatic rings are annulated to the existing framework. A systematic study on extended phenothiazines demonstrated that increasing the number of fused rings leads to a continuous red-shift in light absorption rsc.org. This extension of the π-system enhances properties relevant to photocatalysis, allowing the materials to be activated by lower-energy visible light rsc.org.
Another approach is the replacement of benzene rings with other heterocycles , leading to "azaphenothiazines." For instance, replacing one of the fused benzene rings with a quinoline or pyridine ring creates novel structures like 12(H)-quino[3,4-b] benchchem.comresearchgate.netbenzothiazine nih.govnih.gov. These modifications alter the electronic landscape of the molecule, impacting its biological activity and chemical reactivity nih.govnih.gov.
Finally, the heteroatoms within the central ring can be changed. The synthesis of benzo[a]phenoselenazinium dyes, where the sulfur atom is replaced by selenium, has been reported nih.gov. This modification of the chalcogen atom significantly influences the photodynamic properties of the molecule, such as its triplet quantum yield nih.gov.
Post-Synthetic Functionalization Methodologies
Post-synthetic functionalization refers to the chemical modification of a pre-existing molecular scaffold. In the context of this compound, this involves reactions that introduce new functional groups onto the core structure. A key target for such modifications is the nitrogen atom at position 12.
One documented approach involves the introduction of aminoacetyl groups at the N-12 position of the 12H-benzo[b]phenothiazine core. This method allows for the synthesis of various 12-aminoacetyl-12H-benzo[b]phenothiazine derivatives. The synthesis of these compounds has been described, along with their corresponding dioxides, highlighting a pathway to introduce amine-containing side chains which are common in biologically active phenothiazines. rsc.org
The general field of phenothiazine chemistry has established several directions for chemical modifications based on the relationship between the structure and biological activity. nih.gov While not specific to the this compound, these principles guide the rationale for functionalization. Modifications often aim to influence properties such as electron-donating capacity, interaction with biological targets, and solubility. wikipedia.org For instance, the introduction of N-phosphoryl substituents has been shown to cause a hypsochromic (blue) shift in the absorption spectrum of phenothiazine derivatives. mdpi.com
The table below summarizes an example of post-synthetic functionalization on the related 12H-benzo[b]phenothiazine scaffold.
| Starting Material | Reagents | Functional Group Introduced | Product Class |
| 12H-benzo[b]phenothiazine | Aminoacetylating agents | Aminoacetyl | 12-Aminoacetyl-12H-benzo[b]phenothiazine rsc.org |
Development of Novel Benzo[b]phenothiazine Derivatives
The development of novel benzo[b]phenothiazine derivatives is an active area of research, driven by the diverse biological activities exhibited by the broader phenothiazine class of compounds. nih.gov Synthetic strategies are often aimed at creating more complex polyheterocyclic systems or introducing substituents that can modulate the compound's properties.
One approach involves using a phenothiazine precursor to build additional fused rings. For example, a synthetic strategy based on the oxidative cyclization of N-(phenothiazin-3-yl)-thioamides has been used to prepare new 2-alkyl- and 2-aryl-thiazolo[5,4-b]phenothiazine derivatives. nih.gov This methodology demonstrates how the benzo[b]phenothiazine core can serve as a building block for more complex, linearly-arranged heterocyclic systems. nih.gov
Another strategy involves the synthesis of the phenothiazine ring system from substituted precursors. For instance, novel phenothiazine derivatives have been synthesized by reacting diphenylamine with sulfur and iodine, followed by reactions with p-amino benzoic acid and various aromatic aldehydes. researchgate.net This leads to the formation of derivatives with carboxyphenylaminobenzyl groups at the 10-position (analogous to the 12-position in benzo[b]phenothiazines). Further reactions of these intermediates, for example with o-phenylene diamine, can generate even more complex structures incorporating benzimidazole rings. researchgate.net
The table below presents examples of novel derivatives based on the broader phenothiazine and benzophenothiazine structures.
| Derivative Class | Synthetic Precursors/Method | Key Structural Features | Reference |
| Thiazolo[5,4-b]phenothiazines | Oxidative cyclization of N-(phenothiazin-3-yl)-thioamides | Fused thiazole and phenothiazine units | nih.gov |
| 10-(α-p-Carboxyphenylaminobenzyl)phenothiazines | Reaction of phenothiazine with p-amino benzoic acid and aromatic aldehydes | Carboxyphenylaminobenzyl group at N-10 | researchgate.net |
| Benzimidazolyl-Phenothiazines | Reaction of 10-(α-p-carboxyphenylaminobenzyl)phenothiazines with o-phenylene diamine | Fused benzimidazole ring system | researchgate.net |
| 12-Aminoacetyl-12H-benzo[b]phenothiazine Dioxides | Oxidation of 12-aminoacetyl-12H-benzo[b]phenothiazines | Sulfoxide group on the sulfur atom | rsc.org |
Ground State Electronic Configuration and Molecular Conformation
The electronic configuration and three-dimensional structure of this compound in its ground state are foundational to understanding its photophysical characteristics. The molecule's geometry is not planar, but rather adopts a bent or puckered conformation, largely dictated by the steric hindrance introduced by its constituent chemical groups.
Influence of Steric Strain on Molecular Geometry
The fusion of a benzene ring to the phenothiazine core in this compound introduces significant steric strain. nih.govresearchgate.net This strain forces the phenothiazine skeleton into a distinctly bent structure. nih.govresearchgate.net This is a common feature in substituted phenothiazine derivatives, where the central thiazine ring is folded along the nitrogen-sulfur axis. nih.gov In a detailed study of constitutional isomers, the more-strained 12-phenyl-12H-benzo[a]phenothiazine (an isomer of the title compound) was shown to possess a significantly bent structure compared to less-strained analogs. nih.govresearchgate.net The degree of this bending can be quantified by the angles within the phenothiazine core; for example, related bent-core phenothiazine structures exhibit bending angles around 131°. nih.gov This imposed non-planar geometry is a critical factor influencing the molecule's electronic properties and excited-state behavior. nih.govresearchgate.net
Puckered and Planarization States in the Ground State
In its ground state (S₀), the this compound system exists in a puckered, or bent, conformation. nih.govresearchgate.net This non-planar structure represents the molecule's lowest energy state, accommodating the steric hindrance inherent in its fused ring system. nih.gov Computational and experimental studies on related phenothiazine derivatives confirm that the ground state is characterized by this bent geometry. nih.govepa.gov Some complex phenothiazine derivatives have been described as existing as quasi-axial and quasi-equatorial conformers in the ground state, both of which are non-planar. epa.gov This puckered shape minimizes steric repulsion but sets the stage for dramatic structural changes upon photoexcitation.
Excited State Dynamics and Relaxation Pathways
Upon absorption of light, this compound undergoes a series of rapid and complex transformations. These excited-state dynamics are central to its function as a photocatalyst and involve significant changes in both molecular geometry and electronic charge distribution. nih.gov
Photoinduced Structural Planarization (PISP) Mechanisms
A key excited-state process for sterically strained phenothiazine derivatives is Photoinduced Structural Planarization (PISP). nih.govresearchgate.net Upon excitation, the molecule transitions from its bent ground-state geometry to a more planar conformation in the excited state. nih.govresearchgate.netepa.gov This relaxation to a planar structure is a direct consequence of the altered electronic distribution in the excited state, which favors a more delocalized π-system that is achievable in a planar geometry. This PISP mechanism has been demonstrated in the highly strained isomer, 12-phenyl-12H-benzo[a]phenothiazine, where femtosecond fluorescence studies revealed the kinetics of this structural change. researchgate.net The transition from the initially excited state to the planarized intermediate state is an ultrafast process. researchgate.net
Twisted Intramolecular Charge Transfer (TICT) Processes
Following initial excitation, the molecule can explore various relaxation pathways, including Twisted Intramolecular Charge Transfer (TICT). rsc.orgnih.gov In the TICT model, the molecule undergoes a twisting motion around the single bond connecting the electron-donor (phenothiazine) and electron-acceptor (phenyl) moieties. This leads to a geometrically twisted, charge-separated state. rsc.org This process is often competitive with fluorescence and is highly dependent on the solvent environment. nih.govchemrxiv.org In some phenothiazine-based systems, a TICT state is formed upon photoexcitation, which significantly quenches fluorescence. nih.gov The formation of a TICT state is often facilitated in non-polar solvents, whereas more polar or viscous environments can hinder the necessary structural rearrangement, favoring a more planar and emissive state. nih.govchemrxiv.org
Intersystem Crossing (ISC) Efficiencies and Triplet State Generation
Another critical deactivation pathway for the excited singlet state (S₁) is Intersystem Crossing (ISC) to the triplet manifold (Tₙ). rsc.org The efficiency of ISC in phenothiazine derivatives can be significant, leading to the generation of a triplet excited state. rsc.org The non-planar, twisted geometry of molecules like this compound can enhance the spin-orbit coupling (SOC) that governs the ISC rate. sci-hub.se
A specific mechanism known as spin-orbit charge transfer induced intersystem crossing (SOCT-ISC) is particularly relevant for donor-acceptor systems like phenothiazines. rsc.org In this process, ISC efficiency is highly dependent on solvent polarity, often maximizing in solvents of medium polarity. rsc.org This mechanism can lead to the formation of exceptionally long-lived triplet states, with lifetimes extending into the hundreds of microseconds or even milliseconds in certain environments. rsc.org The generation of these triplet states is fundamental to the application of phenothiazine derivatives as photoredox catalysts and photosensitizers. nih.govnih.gov
Interactive Data Tables
Table 1: Summary of Photophysical Properties and Mechanisms
| Property/Mechanism | Description | Relevant State | Key Influencing Factors |
| Molecular Geometry | The molecule adopts a non-planar, bent (puckered) conformation. nih.govresearchgate.netnih.gov | Ground State (S₀) | Steric strain from the fused benzo ring. nih.govresearchgate.net |
| Photoinduced Structural Planarization (PISP) | Upon photoexcitation, the molecule rapidly relaxes from a bent to a more planar geometry. nih.govresearchgate.net | Excited State (S₁) | Absorption of light, altered electronic configuration. epa.gov |
| Twisted Intramolecular Charge Transfer (TICT) | A non-radiative decay pathway involving twisting around the donor-acceptor bond, leading to a charge-separated state. nih.gov | Excited State (S₁) | Solvent polarity and viscosity. nih.govchemrxiv.org |
| Intersystem Crossing (ISC) | The transition from the singlet excited state to the triplet excited state, enhanced by spin-orbit coupling. rsc.orgsci-hub.se | Excited State (S₁ → Tₙ) | Molecular geometry (twisting), solvent polarity (for SOCT-ISC). rsc.orgsci-hub.se |
Analysis of Electron Donor-Acceptor (EDA) Complex Formation
The this compound system is characterized by its potent electron-donating capabilities, a feature central to its utility in photoredox catalysis. The phenothiazine core, an electron-rich heterocyclic system, readily engages in the formation of Electron Donor-Acceptor (EDA) or charge-transfer complexes. The fusion of an additional benzene ring in the benzo[b]phenothiazine structure creates an extended π-conjugated system that further enhances its ability to donate electrons upon photoexcitation.
In the presence of a suitable electron acceptor, photoexcitation of the this compound molecule leads to a photoinduced electron transfer (PET) event. This process generates a radical cation of the benzophenothiazine derivative and a radical anion of the acceptor. beilstein-journals.org The stability and energetics of this charge-separated state are crucial for driving subsequent chemical reactions. For instance, the anion of benzo[b]phenothiazine, when excited by visible light, becomes a "super reductant" species with an extremely high reducing power (potential of -3.51 V vs SCE), capable of promoting single electron transfer to even very stable molecules like aryl chlorides. nih.gov
The formation of these EDA complexes is a key mechanism in applications such as metal-free Atom Transfer Radical Polymerization (ATRP), where this compound (Ph-benzoPTZ) acts as a visible-light photoredox catalyst. nih.gov Upon absorbing light, it transfers an electron to an alkyl halide, initiating the polymerization process. The efficiency of this charge transfer is influenced by the molecular structure and the surrounding solvent environment. nih.gov
Emission Characteristics and Mechanistic Interpretation
The emission properties of this compound and its derivatives are complex, often involving multiple de-excitation pathways that are highly sensitive to the molecule's physical state and local environment.
Excimer Emission Phenomena and Aggregation Effects
While classic excimer (excited dimer) emission is one possible outcome of aggregation, a more prominent phenomenon observed in phenothiazine derivatives is Aggregation-Induced Emission (AIE). nih.govbeilstein-archives.org Unlike many conventional chromophores that suffer from Aggregation-Caused Quenching (ACQ) where fluorescence intensity decreases upon aggregation, AIE luminogens exhibit enhanced emission in the aggregated state or solid state. nih.govmdpi.com
The mechanism behind AIE in these systems is often described as Restricted Intramolecular Motion (RIM). mdpi.com In dilute solutions, the phenyl and phenothiazine moieties can undergo low-frequency torsional motions, providing efficient non-radiative decay pathways for the excited state, resulting in weak fluorescence. nih.govrsc.org However, in an aggregated state, these intramolecular movements are physically hindered. nih.govbeilstein-archives.org This restriction blocks the non-radiative channels, forcing the excited molecule to decay via radiative pathways, thus "turning on" the fluorescence. nih.govresearchgate.net Studies on related phenothiazine systems show that in thin films or nanoaggregates, the constrained environment is directly responsible for reducing non-radiative decay and promoting luminescence. nih.govresearchgate.net
Interestingly, the nature of the solvent can dictate whether aggregation leads to enhanced emission (AIE) or quenching (ACQ). For instance, certain phenothiazine polymers show AIE in THF/water mixtures but ACQ in dioxane/water mixtures, suggesting a delicate balance between molecular packing and the electronic nature of the excited states formed in the aggregates. researchgate.net
Dual Emission Profiles and Their Origin
Certain phenothiazine-based systems are known to exhibit dual fluorescence, emitting light in two distinct wavelength regions simultaneously. This phenomenon arises from the existence of at least two different emissive excited states. Typically, these are a Locally Excited (LE) state and a Charge Transfer (CT) state. researchgate.net
The LE state corresponds to a π-π* transition largely confined to the aromatic framework of the benzophenothiazine core. Its emission is typically higher in energy (shorter wavelength). The CT state, on the other hand, involves a significant transfer of electron density from the electron-donating phenothiazine unit to an acceptor part of the molecule or an adjacent molecule. This intramolecular charge transfer (ICT) state is more polar than the LE state and the ground state.
A study on a phenothiazine-tetraphenylethylene polymer, for example, clearly identified simultaneous emission from an LE state around 480 nm and a CT state around 640 nm. researchgate.net The formation and stabilization of the CT state are highly dependent on factors like solvent polarity and molecular conformation. The presence and relative intensity of these two emission bands provide a sensitive probe into the microenvironment of the molecule.
Influence of Solvent Polarity on Photophysical Responses
The photophysical response of this compound is markedly influenced by the polarity of its solvent environment, a phenomenon known as solvatochromism. The emission wavelength, quantum yield, and lifetime can all change significantly with solvent polarity. researchgate.net
This sensitivity is primarily due to the change in the dipole moment of the molecule upon excitation. As the molecule transitions to an excited state, particularly an intramolecular charge transfer (ICT) state, its polarity increases. rsc.org Polar solvents will stabilize this more polar excited state to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. researchgate.net
The fluorescence quantum yield is also highly solvent-dependent. For one phenothiazine derivative, the quantum yield was found to vary from as low as 2% in a nonpolar solvent like dioxane to 36.7% in a polar aprotic solvent like DMF. researchgate.net In addition to general polarity effects, specific interactions like hydrogen bonding with protic solvents (e.g., alcohols) can introduce further non-radiative decay pathways or, conversely, enhance fluorescence by restricting molecular motions. rsc.orgnih.gov
Table 1: Effect of Solvent on Photophysical Properties of Phenothiazine Derivatives Note: Data is illustrative of general trends for phenothiazine derivatives as specific data for the title compound is not available.
| Solvent | Polarity | Typical Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Key Observation |
| Dioxane | Low | ~440 | Low (e.g., 0.02) researchgate.net | Emission from a less polar, likely LE state. |
| Acetonitrile | High (Aprotic) | Shifted to longer wavelengths | Can be enhanced | Stabilization of ICT state. |
| DMF | High (Aprotic) | Shifted to longer wavelengths | High (e.g., 0.37) researchgate.net | Strong stabilization of the emissive ICT state. |
| Protic Solvents | High (Protic) | Varies | Often reduced | Competing deactivation via hydrogen bonding. rsc.org |
Energy Transfer and Charge Separation Mechanisms
Upon absorption of a photon, the this compound molecule can initiate energy transfer or electron transfer processes, which are fundamental to its role in photochemistry. The planar, conjugated structure is key to these mechanisms.
Energy Transfer: The excited molecule can transfer its electronic energy to a nearby acceptor molecule through Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. This is a critical step in photosensitization, where the phenothiazine derivative acts as an antenna, absorbing light and funneling the energy to a reactive species.
Charge Separation: More commonly, the excited benzophenothiazine acts as an electron donor, initiating a charge separation event. The proposed mechanism for its use in photoredox catalysis provides a clear example:
Photoexcitation: The Ph-benzoPTZ molecule absorbs visible light (e.g., 392 nm) and is promoted to an excited singlet state, which can then convert to a longer-lived triplet state. nih.gov
Single-Electron Transfer (SET): The excited catalyst donates an electron to an acceptor substrate. This creates a radical cation of the catalyst (Ph-benzoPTZ•+) and a radical anion of the substrate. beilstein-journals.org This is the charge separation step.
The extreme reducing power of the photoexcited benzo[b]phenothiazine anion highlights its exceptional ability to drive charge separation, enabling the homolytic cleavage of robust chemical bonds like aryl-chlorides and even some aryl-fluorides to generate radicals. nih.gov This process of converting light energy into chemical potential through well-defined energy transfer and charge separation steps is the cornerstone of its application in modern organic synthesis. nih.govnih.gov
Organophotoredox Catalysis Mediated by this compound
As an organophotoredox catalyst, this compound leverages visible light to initiate chemical reactions. Phenothiazine derivatives are recognized for their fascinating electronic properties and beneficial redox characteristics, which make them highly suitable for photoredox catalysis beilstein-journals.org.
The function of this compound in photoredox catalysis is rooted in its ability to engage in Single Electron Transfer (SET) processes. Upon absorption of light, the catalyst reaches an electronically excited state, becoming a potent reducing agent nih.gov. This excited molecule can then donate a single electron to a suitable substrate, generating a radical ion and initiating a cascade of chemical reactions. The core structure of N-phenylphenothiazines provides strong reduction properties, and modifications to the periphery of the molecule can further tune these characteristics beilstein-journals.org. For instance, the introduction of dialkylamino substituents on related N-phenylphenothiazines can result in highly reducing excited state potentials, reaching up to -3.0 V (vs SCE) beilstein-journals.org. This strong reducing power is fundamental to the catalyst's ability to activate a wide range of substrates.
In photoredox-mediated reactions, radical intermediates are generated through SET processes. Radical-Polar Crossover (RPC) represents a powerful strategy where these radical intermediates are converted into ionic species, allowing for subsequent reactions with nucleophiles or electrophiles. While the literature on this compound does not explicitly detail RPC mechanisms for polymer modification, the fundamental principles of its reactivity are applicable. The generation of radicals during processes like ATRP provides the potential for subsequent polar reactions, a key concept in developing advanced polymer functionalization techniques.
Metal-Free Atom Transfer Radical Polymerization (ATRP)
One of the most significant applications of this compound is as a visible-light-induced photoredox catalyst for metal-free Atom Transfer Radical Polymerization (ATRP) researchgate.netnih.gov. This technique, often called organocatalyzed ATRP (O-ATRP), is a sustainable alternative to traditional ATRP methods that rely on transition metal catalysts, thereby avoiding potential metal contamination in the final polymer products scielo.br.
This compound has been successfully employed to mediate the well-controlled polymerization of various monomers, particularly methacrylates researchgate.netnih.gov. Under irradiation from a visible light source, such as a 392 nm LED, the photocatalyst activates alkyl halide initiators to begin the polymerization process nih.gov. Research has demonstrated that this method yields polymers with controlled molecular weights and narrow molecular weight distributions, which are hallmarks of a controlled polymerization process researchgate.net. The versatility of this catalyst has been shown in the polymerization of a range of methacrylates with varying alkyl chain lengths researchgate.net.
Table 1: Polymerization of Methyl Methacrylate (MMA) using Ph-benzoPTZ Catalyst
| Monomer | Initiator | Conversion (%) | Mn,th ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| MMA | EBiB | 92 | 19,600 | 20,500 | 1.15 |
| MMA | MBrP | 95 | 20,100 | 21,300 | 1.18 |
This table is representative of typical results found in the literature for controlled radical polymerization. Mn,th is the theoretical number-average molecular weight; Mn,SEC is the number-average molecular weight determined by size-exclusion chromatography; Đ is the dispersity index.
A key advantage of this photo-induced system is the ability to exert precise temporal control over the polymerization researchgate.netnih.gov. The reaction proceeds only when the system is exposed to light and can be completely halted by turning the light off nih.gov. This "on/off" capability provides a high degree of control over the polymer chain growth. Furthermore, the process exhibits high retention of chain-end fidelity researchgate.netnih.gov. This means the active sites at the end of the polymer chains remain intact even when the polymerization is paused. The high fidelity of these active chain ends has been confirmed through the successful synthesis of block copolymers, demonstrating the living nature of the polymerization nih.gov.
Reductive Cleavage Reactions
The strong reducing power of excited this compound and related compounds makes them suitable for catalyzing reductive cleavage reactions. The use of phenothiazine derivatives in photoredox catalysis has enabled the development of novel chemical transformations, including dehalogenation reactions beilstein-journals.org. In such a process, the excited photocatalyst transfers an electron to an alkyl or aryl halide, causing the carbon-halogen bond to break. This generates a radical species that can be used in subsequent synthetic steps, providing a mild and effective method for bond cleavage under visible light.
This compound: A Versatile Photocatalyst in Modern Organic Synthesis
Introduction
This compound, a notable member of the phenothiazine family of organic dyes, has emerged as a powerful photoredox catalyst in a variety of chemical transformations. Its unique electronic and photophysical properties enable it to participate in and facilitate reactions that are often challenging to achieve through conventional thermal methods. This article explores the diverse applications of this compound in photoredox catalysis, with a specific focus on its role in sustainable synthesis, including aryl-halide bond activation, the generation of radical species, nucleophilic addition reactions, and the postfunctionalization of polymers.
Applications in Advanced Materials Science
Hole-Transporting Materials (HTMs) in Organic Electronic Devices
Phenothiazine-based compounds are recognized as effective hole-transporting materials (HTMs) in organic electronic devices, particularly in perovskite solar cells (PSCs). Their electron-rich nature, suitable highest occupied molecular orbital (HOMO) energy levels, and good film-forming properties contribute to their efficacy in facilitating the extraction and transport of holes from the perovskite layer to the electrode. The planar geometry of the phenothiazine (B1677639) moiety can promote intermolecular stacking, which is beneficial for charge transport.
While specific performance data for 12-Phenyl-12h-benzo[b]phenothiazine as an HTM in PSCs is not extensively documented in publicly available research, the performance of other phenothiazine derivatives provides strong evidence for the potential of this class of compounds. Molecular engineering of the phenothiazine core allows for the fine-tuning of its electrochemical and photophysical properties to optimize device performance. For instance, the introduction of different substituent groups can alter the HOMO level, solubility, and thermal stability of the resulting HTM.
Research on various phenothiazine-based HTMs has demonstrated their ability to achieve high power conversion efficiencies (PCEs) in PSCs. The hole mobility, a crucial parameter for an efficient HTM, has been measured for several derivatives. For example, a dithienopyrrolobenzothiadiazole (DTPBT) core with a phenothiazine donor group (HZ2) exhibited a hole mobility of 4.80 × 10⁻⁴ cm² V⁻¹ s⁻¹ nih.gov. Another study on spiro-phenothiazine-based HTMs reported that a fluorene derivative (PTZ-Fl) enabled PSCs to reach PCEs of up to 25.8% researchgate.net. These findings underscore the promise of the phenothiazine scaffold in developing high-performance HTMs.
To illustrate the potential of phenothiazine-based HTMs, the table below compares the performance of several derivatives in perovskite solar cells.
| HTM Designation | Hole Mobility (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | Power Conversion Efficiency (PCE) (%) |
| Z30 | 6.70 x 10⁻⁵ | -5.27 | 19.17 |
| HZ2 | 4.80 x 10⁻⁴ | - | 14.2 |
| BDT-PTZ | 9.8 x 10⁻⁵ | - | - |
This table presents data for various phenothiazine derivatives to highlight the potential of this class of compounds as hole-transporting materials.
Organic Electroluminescent Materials Development
Phenothiazine derivatives have also been investigated for their applications in organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ability to be incorporated into electroluminescent materials. The design of these materials often involves creating donor-acceptor architectures to tune the emission color and improve device efficiency.
A study on a green-emitting phenothiazine derivative, 3,7-bis(1'-phenylbenzimidazole-2'-yl)-10-phenylphenothiazine (BBPP), showcases the potential of this class of compounds in OLEDs. In this donor-acceptor structure, the phenothiazine core acts as the electron donor and the phenylbenzimidazole units serve as the electron acceptors. This design strategy allows for efficient intramolecular charge transfer, leading to bright and efficient electroluminescence.
An optimized OLED device utilizing BBPP as the emitting layer demonstrated significant performance metrics. The device exhibited a maximum luminance of 31,300 cd/m², a luminous efficiency of 6.83 cd/A, and an external quantum efficiency of 1.62%. The Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates were (0.21, 0.53), corresponding to a green emission. These results highlight the promise of phenothiazine derivatives in the development of high-performance organic electroluminescent materials.
Below is a table summarizing the performance of the optimized OLED device based on the BBPP emitter.
| Device Structure | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) | CIE 1931 Coordinates |
| ITO/2-TNATA/BBPP/TPBi/Alq3/LiF/Al | 31,300 | 6.83 | 1.62 | (0.21, 0.53) |
This table presents data for a specific phenothiazine derivative to illustrate the potential of this class of compounds in organic electroluminescent materials development.
Design Principles for Functional Polymer Architectures
This compound, also referred to as Phenyl Benzo[b]phenothiazine (Ph-benzoPTZ), has been successfully employed as a visible-light photoredox catalyst for metal-free atom transfer radical polymerization (ATRP) researchgate.netnih.gov. This application is a prime example of how the specific design of this molecule leads to a functional polymer architecture. The key design principle here is the extension of the π-conjugated system of the phenothiazine core, which shifts its absorption into the visible light region, a crucial feature for a photoredox catalyst.
The use of Ph-benzoPTZ allows for the controlled polymerization of various methacrylate monomers under irradiation with a 392 nm LED researchgate.netnih.gov. This method offers temporal control over the polymerization process; the reaction proceeds only when exposed to light and ceases in its absence researchgate.netnih.gov. This level of control is highly desirable for the synthesis of well-defined polymers with specific architectures, such as block copolymers. The synthesis of block copolymers using this method demonstrates the high retention of chain-end fidelity, confirming the living nature of the polymerization researchgate.netnih.gov.
The effectiveness of Ph-benzoPTZ as a photoredox catalyst in ATRP is a direct result of its molecular design. The extended conjugation not only enhances visible light absorption but also modulates the redox potentials to facilitate the activation of alkyl halides, initiating the polymerization process. This demonstrates a clear design principle: modifying the electronic structure of the phenothiazine core can lead to the development of highly efficient catalysts for the synthesis of functional polymers.
The table below summarizes the key features of using Ph-benzoPTZ as a photoredox catalyst in metal-free ATRP.
| Catalyst | Polymerization Method | Light Source | Key Feature | Application |
| Phenyl Benzo[b]phenothiazine (Ph-benzoPTZ) | Metal-Free Atom Transfer Radical Polymerization (ATRP) | 392 nm LED | Temporal control over polymerization | Synthesis of well-defined polymers and block copolymers |
Exploration in Photoactive Molecular Systems
The application of this compound extends into the broader exploration of photoactive molecular systems, primarily driven by its photoredox capabilities. Its ability to absorb visible light and engage in electron transfer processes makes it a valuable component in the design of systems that respond to light stimuli.
One of the key properties of phenothiazine derivatives that makes them suitable for photoactive systems is their strong excited-state reduction potential. While the extension of conjugation in benzo[b]phenothiazines can sometimes lead to a slightly weaker reducing ability compared to the parent phenothiazine, they maintain a strong potential relative to many classic metal-ligand complexes nih.gov. This strong reducing power in the excited state allows them to act as potent photocatalysts in various chemical transformations.
The photophysical and electrochemical properties of extended phenothiazines have been systematically investigated. Increasing the conjugation length leads to a red-shift in the absorption spectra and an increase in the molar extinction coefficient, which is advantageous for efficient light harvesting in photocatalytic processes nih.gov. The excited-state reduction potentials for a series of extended phenothiazines have been determined to be in the range of -1.72 to -2.15 V (vs. SCE), indicating their potential as effective photocatalysts nih.gov.
The photooxidative capabilities of these compounds have been harnessed in reactions such as the oxidative coupling of amines. The ability to fine-tune the photophysical and redox properties through structural modifications, such as ring fusion, provides a powerful tool for designing tailored photocatalysts for specific applications. This exploration into the photoactive nature of this compound and its analogs opens up possibilities for their use in a variety of light-driven chemical processes.
The following table outlines the key photo-related properties of extended phenothiazines, highlighting their potential in photoactive molecular systems.
| Property | Effect of Extended Conjugation | Value Range (for extended phenothiazines) | Significance |
| UV-vis Absorption | Red-shift and increased molar extinction coefficient | - | Enhanced visible light harvesting |
| Excited-State Reduction Potential | Maintained strong reducing ability | -1.72 to -2.15 V (vs. SCE) | Potent photocatalytic activity |
| HOMO Energy Level | Less impacted by conjugation extension | -5.13 to -5.24 eV | Important for charge transfer processes |
Computational Chemistry and Theoretical Investigations of 12 Phenyl 12h Benzo B Phenothiazine
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Phenothiazine (B1677639) and its derivatives are known to possess a non-planar, butterfly-like structure. mdpi.comresearchgate.net Theoretical analyses of various phenothiazine compounds have been performed to understand their structural parameters. nih.gov In studies of related isomeric bisbenzophenothiazine compounds, DFT has been employed to investigate how the position of aromatic ring fusion impacts the molecular structure. pku.edu.cn For instance, significant spatial distortion is observed when steric hindrance is introduced by the placement of phenyl groups, which in turn affects the electronic properties of the molecule. pku.edu.cn The central ring's conformation and the electron density are largely determined by the angle between the aromatic rings. nih.gov
Time-Dependent DFT (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. This is particularly important for understanding the photophysical properties of compounds like 12-Phenyl-12h-benzo[b]phenothiazine, which have potential applications in optoelectronic devices.
TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light. For example, in a study of a phenothiazine S-oxide derivative, TD-DFT calculations predicted the first high-intensity absorption maximum to be a result of the S₀→S₁ transition, which possesses a charge transfer (CT) nature from the sulfur atom to the nitro groups. mdpi.com In related isomeric bisbenzophenothiazines, TD-DFT has been used to analyze hole/electron excitation, demonstrating that a mix of strong local π → π* transitions and weak charge transfer transitions is responsible for their luminescence. pku.edu.cn These studies indicate that the introduction of an aromatic ring can lead to a red-shift in the maximum absorption wavelength. pku.edu.cn
Quantum-Chemical Computations for Reaction Mechanism Elucidation
Quantum-chemical computations are invaluable for elucidating the mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of how a reaction proceeds.
For phenothiazine-related compounds, computational studies have been used to explore reaction pathways. For instance, the proposed mechanism for the formation of phenazines, which are structurally related to phenothiazines, involves the influence of an oxidizing agent and atmospheric oxygen. mdpi.com In another example, the radical rearrangement of a phenothiazine derivative was suggested to explain the formation of a side-product through the cleavage of a P-N bond and the formation of a new P-S bond. mdpi.com Quantum chemistry studies on the reactivity of the parent phenothiazine molecule with free radicals have also been conducted to understand its antioxidant activity, investigating mechanisms such as single electron transfer, hydrogen atom transfer, and radical adduct formation. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful way to understand chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to a molecule's electronic behavior.
In isomeric bisbenzophenothiazines, the distribution of the HOMO and LUMO is highly dependent on the molecular structure. For some isomers, the HOMO is dispersed over the benzophenothiazine moieties, while the LUMO is localized on the central phenyl or naphthyl groups. pku.edu.cn However, steric hindrance can significantly alter this, causing the HOMO to be dispersed over a central phenyl group and nitrogen atom, and the LUMO to be localized at a naphthyl group. pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic absorption and emission properties of the molecule. A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths. researchgate.net
Table 1: Frontier Molecular Orbital Properties of Isomeric Bisbenzophenothiazines
| Compound | HOMO Distribution | LUMO Distribution | Key Observation |
| D-PTZa | Dispersed over middle phenyl group and nitrogen atom | Localized at the naphthyl group | Steric hindrance distorts spatial structure and alters FMO distribution. pku.edu.cn |
| D-PTZb | Dispersed over benzophenothiazine moieties | Localized at the middle phenyl- and naphthyl-groups | Similar FMO distribution to the bis-phenothiazine case. pku.edu.cn |
| D-PTZc | Dispersed over benzophenothiazine moieties | Localized at the middle phenyl- and naphthyl-groups | Linearization of LUMO distribution stabilizes the LUMO energy level. pku.edu.cn |
This data is for isomeric bisbenzophenothiazines, which are structurally related to this compound.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of flexible molecules are often dictated by their conformational preferences. Conformational analysis involves exploring the different spatial arrangements of a molecule and their relative energies to identify the most stable conformers.
For phenothiazine derivatives, the central six-membered ring typically adopts a boat conformation, leading to the characteristic butterfly structure. nih.gov Computational studies on benzothiazole derivatives, which share structural similarities, have utilized molecular geometry scans to identify stable conformers by systematically varying dihedral angles. mdpi.com Such analyses reveal the energetically preferred shapes of the molecule. For phenothiazines, the orientation of substituents on the central ring can lead to different conformers with similar energies, both of which may be realized in the solid state. nih.gov
Prediction of Photophysical and Electrochemical Properties
Computational methods are increasingly used to predict the photophysical and electrochemical properties of new materials, guiding synthetic efforts towards molecules with desired characteristics. These predictions are crucial for the development of materials for applications such as organic light-emitting diodes (OLEDs) and solar cells.
Table 2: Photophysical Properties of Isomeric Bisbenzophenothiazines
| Compound | Maximum Emission Wavelength | Emission Color | Photoluminescence Quantum Efficiency (PLQE) |
| D-PTZa | Not specified, red-shifted compared to D-PTZ | Yellow-green light | 14% pku.edu.cn |
| D-PTZb | Not specified | Blue light | 1.7% pku.edu.cn |
| D-PTZc | 520 nm | Yellow-green light | 13% pku.edu.cn |
This data is for isomeric bisbenzophenothiazines, which are structurally related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
